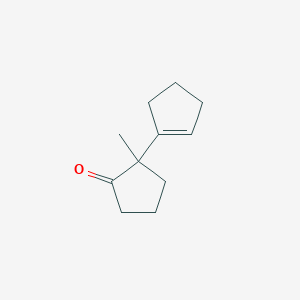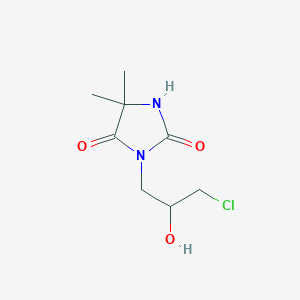
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its unique structure and reactivity It features a chloroalkyl group and a hydroxyl group attached to a propyl chain, which is further connected to an imidazolidine-2,4-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylimidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted imidazolidine derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- 3-Chloro-2-hydroxypropyl methacrylate
- Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties. This structure differentiates it from other chloroalkyl compounds, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
39825-95-1 |
|---|---|
Formule moléculaire |
C8H13ClN2O3 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-(3-chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13ClN2O3/c1-8(2)6(13)11(7(14)10-8)4-5(12)3-9/h5,12H,3-4H2,1-2H3,(H,10,14) |
Clé InChI |
KFIFIGCBLVDYRO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CC(CCl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





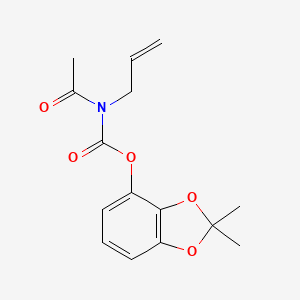
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
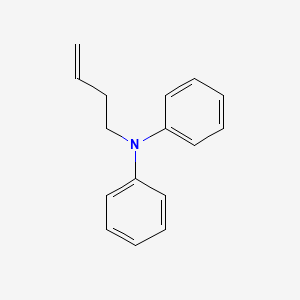

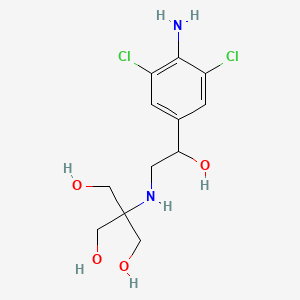
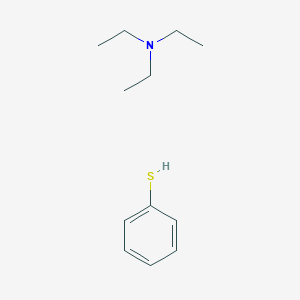
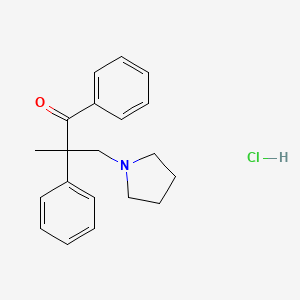
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
